Propanamide, N-(4-(8,9-dihydro-8-methyl-7-(1-oxopropyl)-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-
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Overview
Description
Propanamide, N-(4-(8,9-dihydro-8-methyl-7-(1-oxopropyl)-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-(8,9-dihydro-8-methyl-7-(1-oxopropyl)-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazepine core, followed by the introduction of the dioxolo group and the propanamide moiety. Common reagents used in these reactions include:
Benzodiazepine precursors: These are often synthesized through cyclization reactions.
Dioxolo group introduction: This step may involve the use of reagents like dioxolane derivatives.
Propanamide formation: This can be achieved through amide bond formation reactions using reagents like acyl chlorides and amines.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(4-(8,9-dihydro-8-methyl-7-(1-oxopropyl)-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.
Biology: For studying the effects of benzodiazepine derivatives on biological systems.
Industry: Use in the development of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of Propanamide, N-(4-(8,9-dihydro-8-methyl-7-(1-oxopropyl)-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- likely involves interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include:
GABA receptor binding: Enhancing the effect of GABA.
Neurotransmitter modulation: Affecting the release and uptake of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Propanamide, N-(4-(8,9-dihydro-8-methyl-7-(1-oxopropyl)-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- is unique due to its specific structural features, such as the dioxolo group and the propanamide moiety, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
143691-63-8 |
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Molecular Formula |
C23H25N3O4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[4-(8-methyl-7-propanoyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C23H25N3O4/c1-4-21(27)24-17-8-6-15(7-9-17)23-18-12-20-19(29-13-30-20)11-16(18)10-14(3)26(25-23)22(28)5-2/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,24,27) |
InChI Key |
KXSOVXOKIJTMIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN(C(CC3=CC4=C(C=C32)OCO4)C)C(=O)CC |
Origin of Product |
United States |
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